Broad-Spectrum Cytotoxicity: SB-166 vs. SB-410, SB-178, and Other Diazene Analogs
In a direct head-to-head study using a 72-hour MTT assay across eight human tumor cell lines, SB-166 demonstrated significant, dose-dependent cytotoxicity, profoundly reducing cell survival in all lines, including four drug-resistant sublines [1]. In stark contrast, the closely related analog SB-178 (cyclohexyl substitution) and the two diazenecarboxamides (UP-140, JK-1090) were 'not significantly cytotoxic to any of the treated cell lines.' Another analog, SB-410, displayed some effect but it was 'mostly only in the highest concentration' [1]. This demonstrates that SB-166's cytotoxic profile is not a general class effect but is specific to its unique structure.
SB‑178, UP‑140, JK‑1090: no significant cytotoxicity.
| Evidence Dimension | Cytotoxic potency across 8 human tumor cell lines (including 4 drug-resistant lines) |
|---|---|
| Target Compound Data | Significant, dose-dependent reduction in cell survival for all 8 cell lines at achievable concentrations. |
| Comparator Or Baseline | SB-178, UP-140, JK-1090: No significant cytotoxicity. SB-410: Cytotoxicity mostly only at the highest concentration. |
| Quantified Difference | Qualitative to active vs. inactive/marginally active |
| Conditions | Modified colorimetric MTT assay, 72-hour continuous exposure, on laryngeal carcinoma, glioblastoma, breast adenocarcinoma, cervical carcinoma cells and their drug-resistant sublines. |
Why This Matters
This data is critical for procurement decisions in cancer research, as SB-166 uniquely demonstrates efficacy against drug-resistant cell lines where its closest analogs fail, making it an essential tool compound for studying resistance mechanisms.
- [1] Cimbora, T., Bombek, S., Polanc, S., & Osmak, M. (2003). Methyl 2-(2-chloroethylaminocarbonyl)diazenecarboxylate SB-166 inhibits the growth of different tumour cell lines, including drug-resistant sublines. Toxicology in Vitro, 17(2), 159-164. View Source
